molecular formula C17H26N2OS B5055468 6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5055468
M. Wt: 306.5 g/mol
InChI Key: SNJLZUGUEOZTSP-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a piperidine moiety, a benzothiophene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperidine moiety, and the attachment of the carboxamide group. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the benzothiophene core.

    Attachment of Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents such as EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols or reducing double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: It may serve as a lead compound for studying receptor interactions and drug metabolism.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of benzothiophene derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety may interact with neurotransmitter receptors, while the benzothiophene core could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar pharmacological activities.

    Benzothiophene Derivatives: Compounds like raloxifene and benzo[b]thiophene-2-carboxamide have structural similarities and are used in medicinal chemistry.

Uniqueness

6-methyl-N-[2-(piperidin-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-N-(2-piperidin-1-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-13-5-6-14-15(12-21-16(14)11-13)17(20)18-7-10-19-8-3-2-4-9-19/h12-13H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJLZUGUEOZTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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